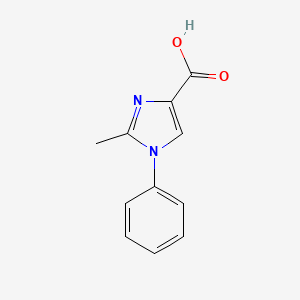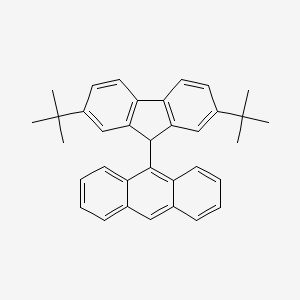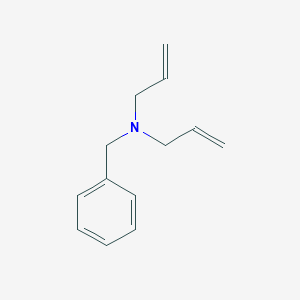
N-Allyl-N-benzylprop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allyl-N-benzylprop-2-en-1-amine is an organic compound with the molecular formula C10H13N. It is a derivative of benzylamine, where the amine group is substituted with an allyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Allyl-N-benzylprop-2-en-1-amine can be synthesized through a reaction involving benzaldehyde and allylamine. The process typically involves the following steps:
Preparation of Benzylamine: Benzaldehyde is reacted with ammonia or an amine to form benzylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the above-mentioned reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-N-benzylprop-2-en-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different degrees of saturation.
Substitution: The allyl and benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce N-allyl-N-benzylamines.
Scientific Research Applications
N-Allyl-N-benzylprop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Allyl-N-benzylprop-2-en-1-amine involves its interaction with various molecular targets. The allyl and benzyl groups allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Allylmethylamine: Similar in structure but with a methyl group instead of a benzyl group.
N-Benzylprop-2-en-1-amine: Lacks the allyl group, making it less reactive in certain types of reactions.
Diallylamine: Contains two allyl groups, offering different reactivity and applications.
Uniqueness
N-Allyl-N-benzylprop-2-en-1-amine is unique due to the presence of both allyl and benzyl groups, which confer distinct reactivity and versatility in chemical synthesis and applications .
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-benzyl-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C13H17N/c1-3-10-14(11-4-2)12-13-8-6-5-7-9-13/h3-9H,1-2,10-12H2 |
InChI Key |
LAVWIZQBXPOEEM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


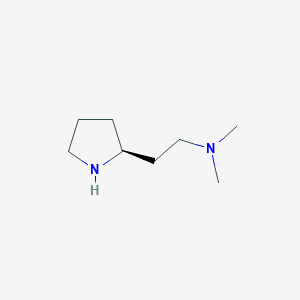
![2-(Difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13139758.png)
![(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B13139762.png)
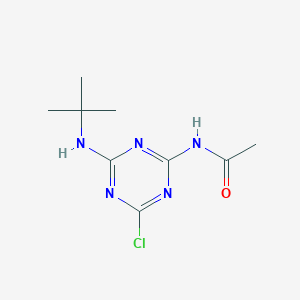
![11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13139785.png)

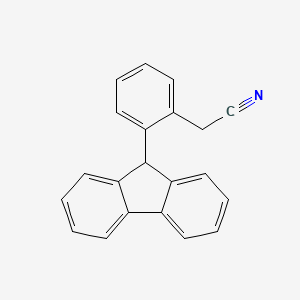
![Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester](/img/structure/B13139790.png)
![Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis-](/img/structure/B13139791.png)

